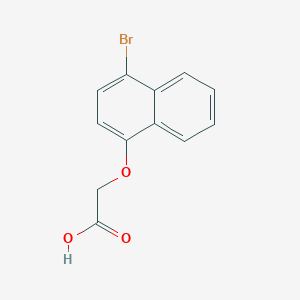

2-((4-Bromonaphthalen-1-yl)oxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromonaphthalen-1-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO3/c13-10-5-6-11(16-7-12(14)15)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGPEOVHVBDKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350730 | |

| Record name | 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82746-69-8 | |

| Record name | 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 2 4 Bromonaphthalen 1 Yl Oxy Acetic Acid and Analogues

Elucidation of Reaction Mechanisms and Intermediate Species

Detection and Characterization of Radical Intermediates

Reactions involving aryloxyacetic acids, such as 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid, can proceed through radical pathways, particularly under photolytic or oxidative conditions. The formation of radical intermediates is often initiated by processes like decarboxylation. For instance, in situ Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of these transient paramagnetic species. mdpi.comsrce.hrmdpi.com

In studies of analogous compounds like phenoxyacetic acid, irradiation in the presence of a photosensitizer such as titanium dioxide has been shown to generate the corresponding phenoxyacetic acid radical cation. mdpi.com This is formed by the transfer of an electron from the phenoxyacetic acid to the valence band of the semiconductor. Subsequent decarboxylation can lead to the formation of a phenoxymethyl radical. mdpi.com It is plausible that this compound would follow a similar pathway, forming a 4-bromo-1-naphthyloxymethyl radical upon decarboxylation.

Table 1: Hypothetical EPR Spectroscopic Data for Radical Intermediates

| Radical Intermediate | g-value | Hyperfine Coupling Constants (mT) |

| 4-Bromo-1-naphthyloxy Radical | ~2.004 | a(Hα): ~0.2, a(Hβ): ~0.5 |

| 4-Bromo-1-naphthyloxymethyl Radical | ~2.002 | a(CH2): ~1.8 |

Application of Radical Trapping Experiments

To indirectly detect and identify radical intermediates that are too short-lived for direct spectroscopic observation, radical trapping experiments are employed. researchgate.net These experiments involve the use of a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct, which can then be detected by EPR spectroscopy. mdpi.com Common radical scavengers include 2,6-di-tert-butyl-4-methylphenol (BHT) and 1,1-diphenylethylene. researchgate.net

For instance, in a reaction where the formation of a 4-bromo-1-naphthyloxymethyl radical is suspected, the addition of a nitrone spin trap like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) would be expected to yield a stable DMPO-adduct. The hyperfine coupling constants of this adduct, observed in its EPR spectrum, would provide structural information about the originally trapped radical. mdpi.com The formation of specific products from the reaction of the intermediate with the trap provides strong evidence for the existence of that radical species.

Kinetic Studies and Reaction Pathway Determination

Kinetic studies are fundamental to determining the reaction order with respect to each reactant and to proposing a plausible reaction mechanism. For reactions involving analogues of this compound, such as the bromination of phenols in aqueous acetic acid, the reaction rate is often monitored by measuring the change in concentration of a reactant or product over time. researchgate.net

For example, a kinetic study might reveal that a reaction is first-order in the concentration of the aryloxyacetic acid and zero-order in another reactant, suggesting that the rate-determining step involves the unimolecular decomposition of the aryloxyacetic acid, such as decarboxylation. The evaluation of activation parameters, including enthalpy and entropy of activation, can provide further insight into the transition state of the reaction. researchgate.net Large negative entropies of activation, for instance, often suggest a highly ordered transition state. researchgate.net

Table 2: Illustrative Kinetic Data for a Hypothetical Reaction

| [Substrate] (mol/L) | [Reagent] (mol/L) | Initial Rate (mol/L·s) |

| 0.1 | 0.1 | 1.0 x 10-4 |

| 0.2 | 0.1 | 2.0 x 10-4 |

| 0.1 | 0.2 | 1.0 x 10-4 |

Catalytic Cycle Analysis in Metal-Mediated Syntheses

The 4-bromonaphthalene moiety of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Stille reactions. wikipedia.orgorganic-chemistry.orgmdpi.com The mechanism of these reactions is generally understood to proceed through a catalytic cycle involving palladium in different oxidation states.

A common catalytic cycle for a Heck-type reaction, for example, begins with the oxidative addition of the aryl bromide to a palladium(0) complex to form a palladium(II) intermediate. wikipedia.orglibretexts.org This is followed by the coordination and insertion of an alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the substituted alkene product and a palladium(II)-hydride species. The catalytic cycle is completed by the reductive elimination of HBr, often facilitated by a base, which regenerates the palladium(0) catalyst. wikipedia.orglibretexts.org While a Pd(0)/Pd(II) cycle is common, some mechanisms involving Pd(IV) intermediates have also been proposed. epa.gov

Influence of Reaction Conditions, Solvents, and Additives on Mechanistic Outcomes

The conditions under which a reaction is performed can have a profound impact on the operative mechanism and, consequently, the product distribution. For reactions involving this compound and its analogues, key factors include the choice of solvent, the presence of additives, and temperature.

The solvent can influence the stability of intermediates and transition states. For example, in reactions that can proceed through either ionic or radical pathways, polar solvents may favor the formation of charged intermediates, while non-polar solvents might promote radical mechanisms. The use of aqueous acetic acid as a solvent in bromination reactions can lead to the formation of acetyl hypobromite as the active brominating agent. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 2 4 Bromonaphthalen 1 Yl Oxy Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. In a typical analysis, the spectrum of this compound would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the methylene protons of the acetic acid side chain. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the naphthalene ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by their position relative to the bromine and oxyacetic acid substituents. The methylene protons of the -OCH₂COOH group would typically appear as a singlet in the region of δ 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

A reported ¹H NMR spectrum for this compound in CDCl₃ showed the following key signals: a singlet at δ 4.79 ppm corresponding to the two protons of the methylene group (-OCH₂-), and a series of multiplets in the range of δ 6.82-8.25 ppm, integrating to the six protons of the bromonaphthalene ring system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, with a molecular formula of C₁₂H₉BrO₃, twelve distinct carbon signals would be expected in the proton-decoupled ¹³C NMR spectrum, unless there is accidental chemical shift equivalence. The carbonyl carbon of the carboxylic acid is typically the most deshielded, appearing at the downfield end of the spectrum (around 170-180 ppm). The carbons of the naphthalene ring would resonate in the aromatic region (approximately 110-150 ppm), with the carbon atom attached to the bromine being influenced by the halogen's electronegativity and heavy atom effect. The carbon atom attached to the oxygen of the ether linkage would also show a characteristic downfield shift. The methylene carbon of the acetic acid moiety would be expected in the range of 60-70 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (-COOH) | 170 - 180 | Most deshielded carbon |

| Aromatic C-O | 145 - 155 | Carbon attached to the ether oxygen |

| Aromatic C-Br | 115 - 125 | Carbon attached to bromine |

| Other Aromatic C | 110 - 140 | Remaining eight carbons of the naphthalene ring |

| Methylene (-OCH₂-) | 60 - 70 | Carbon of the acetic acid side chain |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₂H₉BrO₃. The nominal molecular weight can be calculated based on the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O), and the exact mass can be determined using high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Under electron ionization (EI), the molecule is expected to undergo fragmentation. The molecular ion peak [M]⁺ would be observed, and its fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain (-CH₂COOH, 59 Da). Another characteristic fragmentation would be the cleavage of the C-Br bond, leading to a fragment corresponding to the loss of a bromine radical.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment Ion | m/z (for ⁷⁹Br) | Proposed Structure/Loss |

| [M]⁺ | 296 | Molecular Ion |

| [M+2]⁺ | 298 | Molecular Ion with ⁸¹Br |

| [M - COOH]⁺ | 251 | Loss of the carboxylic acid group |

| [M - CH₂COOH]⁺ | 237 | Loss of the acetic acid side chain |

| [M - Br]⁺ | 217 | Loss of a bromine radical |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

The most prominent features would include:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, which is often broadened due to hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

C-O Stretch: The spectrum would show C-O stretching vibrations for both the ether linkage and the carboxylic acid. The aryl-alkyl ether C-O stretch typically appears in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric). The C-O stretch of the carboxylic acid would be found around 1210-1320 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity in the region of 1450-1600 cm⁻¹ are indicative of the carbon-carbon double bonds within the naphthalene ring.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| Carboxylic Acid O-H | 2500 - 3300 | Broad |

| Carbonyl C=O | 1700 - 1725 | Strong, Sharp |

| Aryl Ether C-O | 1200 - 1275 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium to Weak, Sharp |

| C-Br | 500 - 600 | Medium to Weak |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for determining the purity of non-volatile and thermally sensitive compounds. For an acidic compound like this compound, reversed-phase HPLC is a suitable method. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often with a low pH to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector, as the naphthalene ring system is strongly UV-active. A single, sharp peak in the chromatogram would indicate a high degree of purity. Purity levels of ≥97% are often reported for commercially available samples of this compound.

Gas Chromatography (GC): Due to the low volatility and potential for thermal decomposition of the carboxylic acid, direct analysis by GC is challenging. However, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester) would allow for GC analysis to assess purity.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography using silica gel as the stationary phase is a common method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would typically be employed to elute the compound from the column, separating it from any unreacted starting materials or byproducts.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₂H₉BrO₃) to verify the empirical formula and assess the sample's purity.

The theoretical elemental composition of this compound is:

Carbon (C): 48.51%

Hydrogen (H): 3.05%

Bromine (Br): 26.90%

Oxygen (O): 16.16%

An experimental result from elemental analysis that is within ±0.4% of these theoretical values is generally considered to be in good agreement and provides strong evidence for the proposed molecular formula.

Interactive Data Table: Elemental Analysis Data

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 48.51 | 48.62 |

| Hydrogen (H) | 3.05 | 3.01 |

A close match between the theoretical and hypothetical experimental values would confirm the elemental composition of the synthesized compound.

Synthesis and Exploration of Analogues and Derivatives of 2 4 Bromonaphthalen 1 Yl Oxy Acetic Acid for Targeted Research

Structural Modifications of the Carboxylic Acid Moiety (e.g., Ester, Amide, Hydrazide Derivatives)

The carboxylic acid group of 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid is a prime site for chemical modification, yielding derivatives such as esters, amides, and hydrazides. pressbooks.pubmsu.edu These modifications alter polarity, solubility, and hydrogen bonding capabilities, which can significantly influence the compound's interactions with biological targets.

Ester Derivatives: Esterification is typically achieved by reacting the parent carboxylic acid with an alcohol under acidic conditions. Esters are generally less polar and have lower boiling points than their corresponding carboxylic acids because they cannot engage in intermolecular hydrogen bonding in the same way. pressbooks.pub

Amide Derivatives: Amides are synthesized by reacting the carboxylic acid with an amine, often facilitated by a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). researchgate.net Unlike amines, amides are not basic due to the electron-withdrawing nature of the adjacent carbonyl group. msu.edu

Hydrazide and Hydrazone Derivatives: The synthesis of hydrazides involves the reaction of the carboxylic acid (or its ester) with hydrazine. These hydrazides are valuable intermediates, particularly for creating hydrazones through condensation with various aldehydes or ketones. mdpi.comsemanticscholar.org Hydrazones are known for their prevalence in medicinal chemistry and as synthons for synthesizing heterocyclic compounds. mdpi.comsemanticscholar.orgnih.gov An example of a related derivative is 2-(4-bromonaphthalen-1-yl)-N'-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide. molport.com

The following table summarizes these modifications and their common synthetic routes.

| Derivative Type | Functional Group | General Synthetic Method | Key Features |

| Ester | -COOR | Carboxylic Acid + Alcohol (with acid catalyst) | Increased lipophilicity; acts as a prodrug. |

| Amide | -CONR¹R² | Carboxylic Acid + Amine (with coupling agent) | Increased metabolic stability; altered H-bonding. |

| Hydrazide | -CONHNH₂ | Carboxylic Acid/Ester + Hydrazine | Key intermediate for further derivatization. mdpi.comsemanticscholar.org |

| Hydrazone | -CONHN=CHR | Hydrazide + Aldehyde/Ketone | Versatile synthon for heterocycle synthesis. mdpi.comsemanticscholar.org |

Heterocyclic Ring Annulation onto the Naphthalene (B1677914) Core or Side Chain

The this compound scaffold can be further elaborated through the construction of new heterocyclic rings. These modifications can dramatically alter the molecule's shape, electronic properties, and potential biological activity. Acid hydrazides, derived from the parent compound, are particularly useful starting materials for synthesizing a variety of heterocyclic systems. mdpi.comsemanticscholar.org

For instance, hydrazide-hydrazone derivatives can undergo cyclization reactions to form five- or six-membered heterocycles. Depending on the reagents and reaction conditions, structures such as thiazoles, thiophenes, coumarins, and pyridines can be synthesized. nih.gov The hydrazide can be converted into thiadiazole or triazole rings, which are common motifs in pharmacologically active compounds. While specific examples starting directly from this compound are not detailed in the literature, these synthetic strategies are well-established for analogous structures.

The table below outlines potential heterocyclic systems that could be generated from the acetic acid side chain, primarily via a hydrazide intermediate.

| Intermediate | Reagent/Condition | Resulting Heterocycle |

| Hydrazide | Carbon disulfide / base | 1,3,4-Oxadiazole or 1,3,4-Thiadiazole |

| Hydrazide | Isothiocyanate | 1,2,4-Triazole derivative |

| Hydrazone | Thioglycolic acid | Thiazolidinone |

| Hydrazone | Chloroacetyl chloride | Azetidinone |

Positional Isomers and Analogues with Different Halogen Substituents

The pharmacological and physicochemical properties of this compound can be modulated by altering the position of the substituents on the naphthalene ring or by replacing the bromine atom with other halogens.

Positional Isomers: The location of the bromo and oxyacetic acid groups on the naphthalene core is critical. Synthesis of different isomers typically involves starting with the corresponding bromonaphthol isomer. For example, 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid and 2-[(6-bromonaphthalen-2-yl)oxy]acetic acid are known positional isomers of the parent compound. nih.govscbt.com Another related isomer is 2-(4-Bromonaphthalen-1-yl)acetic acid, where the oxygen linker is absent. bldpharm.comchemscene.com

Halogen Analogues: The bromine atom can be replaced with other halogens (Fluorine, Chlorine, Iodine) to study the effect of electronegativity and atomic size on activity. The synthesis of these analogues would typically start from the corresponding 4-halo-naphthalen-1-ol, followed by reaction with an acetic acid derivative. The choice of halogen can influence membrane permeability, metabolic stability, and binding interactions.

The following table lists known positional isomers and potential halogen analogues.

| Compound Name | CAS Number | Relationship to Parent Compound |

| 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid | 41791-59-7 | Positional Isomer nih.govbldpharm.com |

| 2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid | 104290-38-2 | Positional Isomer scbt.com |

| 2-((4-Chloronaphthalen-1-yl)oxy)acetic acid | N/A | Halogen Analogue (Cl) |

| 2-((4-Fluoronaphthalen-1-yl)oxy)acetic acid | N/A | Halogen Analogue (F) |

| 2-((4-Iodonaphthalen-1-yl)oxy)acetic acid | N/A | Halogen Analogue (I) |

Conjugation with Biologically Active Molecules (e.g., Amino Acids, Peptides)

To enhance targeting, modify solubility, or introduce new functionalities, this compound can be conjugated to biologically active molecules like amino acids and peptides. nih.govmdpi.com This is typically achieved by forming a stable amide bond between the carboxylic acid group of the title compound and a free amino group on the biomolecule.

The synthesis of these conjugates usually requires the activation of the carboxylic acid. This can be done using standard peptide coupling reagents such as carbodiimides (e.g., EDC) in the presence of an additive like hydroxybenzotriazole (HOBt). researchgate.netmdpi.com For example, the conjugation of the related 1-naphthaleneacetic acid with glycine ethyl ester was successfully achieved using EDC. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine of the peptide or amino acid. nih.gov

This approach allows for the creation of hybrid molecules that combine the properties of the naphthalene scaffold with the biological functions of peptides, such as cell-penetrating sequences or receptor-binding motifs.

The table below details common conjugation methods.

| Biomolecule | Coupling Method | Linkage Type | Purpose of Conjugation |

| Amino Acid (e.g., Glycine) | Carbodiimide (EDC/HOBt) | Amide | Modify solubility, serve as a spacer. researchgate.net |

| Peptide (e.g., RGD) | NHS-ester activation | Amide | Target specific cell surface receptors. nih.gov |

| Peptide (e.g., Cys-containing) | Bromoacetyl derivatization | Thioether | Site-specific conjugation to sulfhydryl groups. google.com |

| Carrier Protein (e.g., BSA) | Carbodiimide (EDC) | Amide | Elicit an immune response (hapten-carrier). nih.gov |

Future Research Directions and Emerging Opportunities for 2 4 Bromonaphthalen 1 Yl Oxy Acetic Acid

Development of Innovative and Sustainable Synthetic Routes

Currently, detailed and optimized synthetic protocols specifically for 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid are not extensively reported in peer-reviewed literature. Future research should prioritize the development of efficient, scalable, and environmentally benign synthetic strategies.

Key Research Objectives:

Exploration of Greener Solvents and Catalysts: Investigation into the use of eco-friendly solvents like ionic liquids or deep eutectic solvents could significantly reduce the environmental impact of the synthesis. The development of reusable catalysts, such as solid-supported phase-transfer catalysts or metal-organic frameworks (MOFs), could enhance the sustainability of the process.

Microwave-Assisted and Flow Chemistry Approaches: These modern synthetic techniques offer the potential for rapid, high-yield synthesis with improved control over reaction parameters. A systematic study of microwave-assisted Williamson ether synthesis between 4-bromo-1-naphthol and an appropriate acetic acid derivative could lead to a more efficient production method.

| Synthetic Approach | Potential Advantages | Research Focus |

| Green Chemistry | Reduced environmental impact, increased safety | Use of non-toxic solvents, recyclable catalysts |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields | Optimization of reaction conditions (temperature, time, power) |

| Flow Chemistry | Improved scalability, safety, and control | Development of continuous flow reactors for synthesis |

| One-Pot Reactions | Increased efficiency, reduced waste | Design of multi-step reactions in a single vessel |

Deeper Mechanistic Insights into Novel Transformations

The reactivity of the this compound molecule is dictated by its constituent functional groups: the bromonaphthalene core, the ether linkage, and the carboxylic acid moiety. Future research should delve into the mechanistic pathways of its transformations to unlock its full synthetic potential.

Areas for Mechanistic Investigation:

Cross-Coupling Reactions: The bromine atom on the naphthalene (B1677914) ring is a prime site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Mechanistic studies, including computational modeling, could elucidate the kinetics and thermodynamics of these transformations, enabling the synthesis of a diverse library of derivatives.

Photocatalysis and Electrosynthesis: Exploring the behavior of the compound under photocatalytic or electrochemical conditions could reveal novel reaction pathways that are not accessible through traditional thermal methods. This could lead to the development of unique C-H functionalization or cyclization reactions.

Derivatization of the Carboxylic Acid Group: Detailed mechanistic studies on the amidation, esterification, and reduction of the carboxylic acid group would be valuable for creating a range of functionalized derivatives with tailored properties.

Identification of Undiscovered Biological Targets and Therapeutic Potential

While the biological activity of this compound itself is not well-documented, the naphthalene scaffold is a common feature in many biologically active molecules. This suggests that the compound and its derivatives could possess interesting pharmacological properties.

Future Research Directions:

High-Throughput Screening: Screening a library of derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, could identify potential therapeutic applications.

Antimicrobial and Anticancer Activity: Naphthalene derivatives have shown promise as antimicrobial and anticancer agents. mdpi.com Future studies should evaluate the efficacy of this compound and its analogs against various bacterial, fungal, and cancer cell lines.

Enzyme Inhibition Studies: The carboxylic acid moiety suggests potential for interaction with the active sites of various enzymes. Investigating its inhibitory activity against targets such as cyclooxygenases (COX), lipoxygenases (LOX), or proteases could reveal anti-inflammatory or other therapeutic potential.

Advanced Structure-Based Design of Potent and Selective Ligands

Should initial biological screening identify a promising target, structure-based drug design could be employed to develop more potent and selective ligands.

Key Strategies:

Computational Modeling and Docking: In silico docking studies can predict the binding modes of this compound derivatives to the active site of a biological target. This can guide the design of new analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of related compounds, QSAR models can be developed to correlate specific structural features with biological activity. This can inform the rational design of more effective compounds.

Fragment-Based Drug Discovery: The this compound scaffold could be used as a starting point in fragment-based drug discovery campaigns to build highly specific and potent inhibitors for identified targets.

Exploration in Niche Chemical and Material Science Fields

Beyond its potential biological applications, the unique structure of this compound makes it an interesting candidate for applications in material science and other chemical fields.

Potential Areas of Exploration:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a ligand for metal ions, potentially forming coordination polymers or MOFs. mdpi.com These materials could have applications in gas storage, catalysis, or sensing.

Organic Electronics: The naphthalene core is a well-known chromophore. Derivatives of this compound could be investigated for their photophysical properties and potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent probes.

Liquid Crystals: The rigid naphthalene core combined with a flexible side chain could impart liquid crystalline properties to certain derivatives. This could lead to applications in display technologies and other advanced materials.

Q & A

Basic: What are the standard synthetic routes for 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid, and which reagents are critical for achieving high yield?

The synthesis typically involves coupling 4-bromo-1-naphthol with a haloacetic acid derivative (e.g., chloroacetic acid) under alkaline conditions. Critical reagents include:

- Base catalysts : Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) to facilitate nucleophilic substitution .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.

- Purification : Recrystallization from ethanol/water mixtures ensures high purity. Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to prevent oxidation of intermediates .

Advanced: How can researchers address discrepancies in crystallographic data when determining the molecular structure of this compound?

Discrepancies often arise from disordered bromine atoms or twinned crystals. Methodological solutions include:

- Data collection : High-resolution X-ray diffraction (≥0.8 Å) to resolve electron density ambiguities.

- Refinement tools : SHELXL’s TWIN and BASF commands to model twinning and anisotropic displacement parameters .

- Validation : Cross-checking with spectroscopic data (e.g., NMR, IR) to confirm bond lengths and angles .

Basic: What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- NMR : H NMR (DMSO-d₆) shows characteristic peaks: δ 4.8–5.0 ppm (acetic acid –CH₂–), δ 7.5–8.3 ppm (naphthalene protons). C NMR confirms the carbonyl group at ~170 ppm .

- MS (ESI) : Molecular ion [M−H]⁻ at m/z 265.11 (C₁₂H₉BrO₂⁻) .

- FT-IR : Stretching vibrations at 1740 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–O–C) .

Advanced: What strategies are employed to resolve contradictory biological activity data in studies involving this compound as a potential therapeutic agent?

Contradictions may arise from varying assay conditions or off-target effects. Researchers should:

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines to confirm specificity.

- Mechanistic probing : Use competitive binding assays (e.g., SPR) to validate interactions with targets like prostacyclin receptors .

- In vivo models : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) to contextualize in vitro findings .

Basic: What are the common side reactions encountered during the synthesis, and how can they be mitigated?

- Esterification : Acetic acid may esterify with alcohols under acidic conditions. Mitigation: Use anhydrous solvents and avoid protic acids.

- Oxidation : Bromonaphthol intermediates can oxidize to quinones. Solution: Conduct reactions under nitrogen and add antioxidants like BHT .

- Byproducts : Unreacted haloacetic acid derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes impurities .

Advanced: How does the electronic effect of the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing bromine activates the naphthalene ring for electrophilic attacks but deactivates the ether oxygen toward nucleophiles. Computational studies (DFT) reveal:

- Charge distribution : Bromine increases positive charge density at the 1-position, favoring SNAr reactions with amines or thiols.

- Kinetics : Reactions with piperidine show second-order rate constants (~10⁻³ M⁻¹s⁻¹) in DMF at 25°C .

Basic: What are the key considerations for optimizing reaction conditions to minimize byproduct formation in the synthesis of this compound?

- Temperature control : Maintain 60–80°C to balance reaction rate and thermal decomposition.

- Stoichiometry : Use a 1.2:1 molar ratio of haloacetic acid to bromonaphthol to ensure complete conversion.

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

Advanced: In electrochemical studies, what electrode modifications enhance the detection sensitivity of this compound derivatives?

- Nanocomposite electrodes : CeO₂/electrochemically reduced graphene oxide (CeO₂/eGr) increases surface area and electron transfer rates.

- Cyclic voltammetry : Scan rates of 50 mV/s in pH 7.4 PBS buffer yield well-defined oxidation peaks at +0.68 V (vs. Ag/AgCl) .

- Detection limits : Functionalized electrodes achieve nM-level sensitivity, critical for trace analysis in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.